

Evaluating the binding affinity of TNA aptamers vs DNA aptamers

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An Objective Comparison of TNA and DNA Aptamers for High-Affinity Molecular Recognition

For researchers, scientists, and drug development professionals, the selection of an appropriate affinity reagent is a critical decision that impacts the success of diagnostic, therapeutic, and analytical applications. While DNA aptamers have been widely adopted, the emergence of xeno-nucleic acids (XNAs), such as threose nucleic acid (TNA), presents a compelling alternative with unique advantages. This guide provides an objective comparison of the binding affinities of TNA and DNA aptamers, supported by experimental data, detailed protocols, and workflow visualizations.

Core Differences: Structure and Stability

Deoxyribonucleic acid (DNA) and threose nucleic acid (TNA) are both genetic polymers capable of forming specific three-dimensional structures to bind targets. The primary distinction lies in their sugar-phosphate backbone. DNA utilizes a five-carbon deoxyribose sugar, whereas TNA is constructed with a four-carbon threose sugar.[1] This fundamental structural difference gives TNA a key advantage: exceptional resistance to nuclease degradation.[1][2][3] While DNA aptamers are more stable than their RNA counterparts, they remain vulnerable to enzymatic cleavage in biological fluids. In contrast, the unnatural backbone of TNA makes it virtually inert to nucleases, a highly desirable trait for in vivo applications.[1][4]

Quantitative Comparison of Binding Affinity



The binding affinity of an aptamer to its target is quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction.[5] Comparative studies have shown that TNA aptamers can achieve binding affinities comparable to, and in some cases potentially exceeding, those of DNA aptamers selected for the same target.

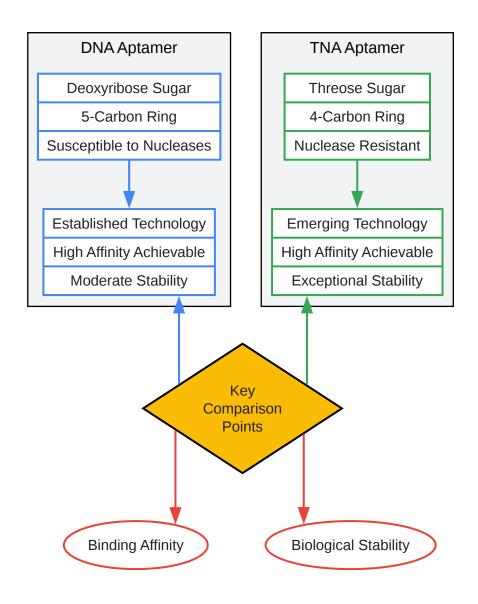
Below is a summary of quantitative data from studies where TNA and DNA aptamers were evolved to recognize the same molecular targets.

Target Molecule	Aptamer Type	Dissociation Constant (Kd)	Comments
Adenosine Triphosphate (ATP)	TNA (T10-7.t5)	~20 μM	Affinity is similar to previously reported DNA aptamers for ATP.[3]
Ochratoxin A (OTA)	DNA (1.12.2)	~50 - 200 nM	A well-characterized DNA aptamer with high affinity.[6][7]
Ochratoxin A (OTA)	TNA (A04T.2)	High (nM range)	Directly evolved TNA aptamer shows high affinity and maintains binding in 50% human serum.[4]

Visualizing Key Aptamer Properties

The following diagram illustrates the fundamental differences in structure and resulting properties between TNA and DNA aptamers.





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Caption: Comparative properties of TNA and DNA aptamers.

Experimental Protocols

The generation and characterization of aptamers involve standardized, yet highly specific, experimental procedures. Below are detailed methodologies for aptamer selection and binding affinity determination.



Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)

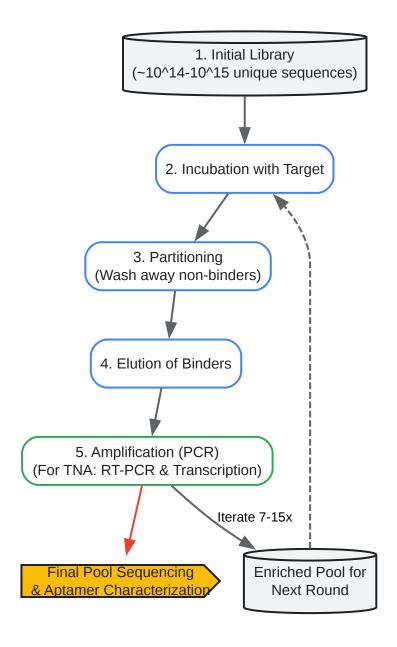
SELEX is an iterative in vitro process designed to isolate high-affinity aptamers from a vast, random library of oligonucleotides.[8] The workflow for TNA aptamer selection is analogous to that for DNA but requires specialized, engineered polymerases capable of transcribing DNA to TNA and reverse-transcribing TNA back to DNA.[1]

Methodology:

- Library Preparation: A single-stranded DNA (or for TNA selection, a DNA template) library is synthesized. This library contains a central region of 40-80 random nucleotides flanked by constant primer binding sites for amplification.[8]
- Target Incubation: The oligonucleotide library is incubated with the target molecule (e.g., protein, small molecule) in a specific binding buffer. The target may be immobilized on a solid support like magnetic beads for easier separation.[8]
- Partitioning: Non-binding sequences are washed away, leaving only the oligonucleotides that
 have formed a complex with the target. The stringency of the washing steps is often
 increased in later rounds to select for the tightest binders.
- Elution: The bound sequences are eluted from the target, typically by heat, a change in pH, or a chemical denaturant.[8]
- Amplification: The recovered sequences are amplified by PCR. For TNA aptamers, this step
 involves reverse transcription of the eluted TNA into cDNA, followed by PCR amplification of
 the cDNA. The resulting dsDNA is then used as a template for in vitro transcription to
 generate an enriched TNA pool for the next round.[1]
- Iteration: The process is repeated for 7-15 rounds, with each round enriching the pool for sequences with higher binding affinity. The final pool is sequenced to identify individual aptamer candidates.

The diagram below outlines the iterative cycle of the SELEX process.





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Caption: The iterative workflow of the SELEX method for aptamer discovery.

Binding Affinity Determination Methods

Multiple biophysical techniques can be used to accurately measure the Kd of an aptamer-target interaction.

a) Surface Plasmon Resonance (SPR) SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association rate, kon; dissociation rate, koff) and equilibrium affinity (Kd).



Protocol Outline:

- Chip Preparation: One binding partner (typically the aptamer, often biotinylated) is immobilized onto a streptavidin-coated sensor chip surface.
- Analyte Injection: The other binding partner (the target or analyte) is flowed across the chip surface at various concentrations in a continuous stream of running buffer.
- Signal Detection: Binding of the analyte to the immobilized aptamer causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[7]
- Data Analysis: The binding response over time is recorded in a sensorgram. By fitting the
 association and dissociation curves from multiple analyte concentrations to a binding model
 (e.g., 1:1 Langmuir), the kinetic constants (kon, koff) and the dissociation constant (Kd =
 koff/kon) are calculated.[6]
- b) Equilibrium Filtration This method is particularly useful for small molecule targets and relies on the physical separation of the aptamer-ligand complex from the free ligand.[3]

Protocol Outline:

- Incubation: A constant, low concentration of radiolabeled ligand (e.g., γ-32P-ATP) is incubated with varying concentrations of the aptamer in a binding buffer to allow the interaction to reach equilibrium.[3]
- Filtration: The mixture is passed through a centrifugal filter unit with a membrane that retains the aptamer and any ligand bound to it, while allowing the small, unbound ligand to pass through into the filtrate.[3]
- Quantification: The amount of radioactivity in the filtrate and/or the retentate is measured. The concentration of the bound ligand is calculated from the difference between the total ligand added and the free ligand measured in the filtrate.
- Data Analysis: The fraction of bound ligand is plotted against the aptamer concentration. The data is then fitted to a binding isotherm (e.g., Hill plot) to determine the Kd.[3]







c) Microscale Thermophoresis (MST) MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and solvation shell. A change in any of these properties upon binding can be used to determine binding affinity.

Protocol Outline:

- Labeling: One of the binding partners (e.g., the aptamer) is fluorescently labeled (e.g., with Cy5).[4]
- Sample Preparation: The labeled molecule is kept at a constant concentration, while the
 unlabeled binding partner is titrated across a range of concentrations. The samples are
 loaded into glass capillaries.
- Measurement: An infrared laser creates a precise microscopic temperature gradient within
 the capillary. The fluorescence inside the capillary is monitored as molecules move along this
 gradient. The change in fluorescence upon binding is measured.[4]
- Data Analysis: The change in the normalized fluorescence is plotted against the
 concentration of the titrated partner. The resulting binding curve is fitted to derive the Kd
 value. This method is highly sensitive and can be performed in complex biological fluids like
 blood serum.[4]

Conclusion

TNA aptamers represent a significant advancement in affinity reagent technology. Their defining characteristic is a profound resistance to nuclease degradation, which addresses a primary limitation of conventional DNA and RNA aptamers in biological applications.[1][2] Experimental evidence demonstrates that this enhanced stability does not come at the cost of binding affinity, as TNA aptamers can be evolved to recognize targets with affinities comparable to their DNA counterparts.[3][4] For researchers developing diagnostics, therapeutics, or analytical tools intended for use in complex biological matrices, the superior stability and high affinity of TNA aptamers make them a highly promising alternative to traditional DNA-based reagents.



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